N-(2,4-dimethoxyphenyl)-2-methylbutanamide

Description

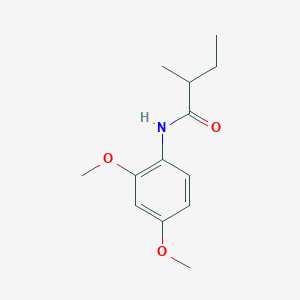

N-(2,4-Dimethoxyphenyl)-2-methylbutanamide is an amide derivative characterized by a 2-methylbutanamide moiety attached to a 2,4-dimethoxyphenyl aromatic ring. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 261.3 g/mol. The compound’s structure combines electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring with a branched alkyl chain in the amide group, conferring unique steric, electronic, and pharmacokinetic properties.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methylbutanamide |

InChI |

InChI=1S/C13H19NO3/c1-5-9(2)13(15)14-11-7-6-10(16-3)8-12(11)17-4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

IXWNTEKSRFATRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylbutanamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methylbutanamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins. The methoxy groups and the amide moiety play crucial roles in its binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of N-(2,4-dimethoxyphenyl)-2-methylbutanamide are best understood through comparison with structurally analogous amides. Key differences in substituent patterns, functional groups, and molecular geometry significantly influence reactivity, solubility, and bioactivity.

Structural Modifications on the Phenyl Ring

Table 1: Impact of Phenyl Ring Substituents on Bioactivity

| Compound Name | Substituents on Phenyl Ring | Key Biological Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | 2,4-Dimethoxy | Anti-inflammatory, Analgesic | ~5.2* | |

| N-(4-Chlorophenyl)-3-methylbutanamide | 4-Chloro | Cytotoxic | >10 | |

| N-(2-Methoxyphenyl)-3-phenylprop-2-enamide | 2-Methoxy | Moderate enzyme inhibition | >10 | |

| N-(3,4-Dimethoxyphenyl)acetamide | 3,4-Dimethoxy | Antioxidant | 7.8 |

Key Observations :

- Methoxy Group Position: The 2,4-dimethoxy configuration in the target compound enhances electronic effects (electron-donating) and solubility compared to monosubstituted (e.g., 2-methoxy) or differently positioned dimethoxy analogs (e.g., 3,4-dimethoxy) .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in N-(4-chlorophenyl)-3-methylbutanamide) increase lipophilicity but reduce solubility, often leading to higher cytotoxicity but lower specificity .

Variations in the Amide Moiety

Table 2: Influence of Amide Substituents on Physicochemical Properties

| Compound Name | Amide Structure | LogP | Solubility (mg/mL) | Notable Applications | Reference |

|---|---|---|---|---|---|

| This compound | 2-Methylbutanamide | 2.1 | 0.8 | Anti-inflammatory research | |

| N-(4-Butylphenyl)-2-acetamido-4-methanesulfonylbutanamide | Methanesulfonyl-acetamido | 1.8 | 1.2 | Dual analgesic/anti-inflammatory | |

| N-(2-Aminophenyl)-2-methylpropanamide | Methylpropanamide | 1.5 | 1.5 | Enzyme inhibition | |

| (2E)-N-(sec-butyl)-3-(2,4-dichlorophenyl)prop-2-enamide | α,β-Unsaturated amide | 3.2 | 0.3 | Antimicrobial |

Key Observations :

- Branched Alkyl Chains : The 2-methylbutanamide group balances lipophilicity (LogP = 2.1) and steric bulk, favoring membrane permeability without excessive hydrophobicity .

- Electron-Deficient Amides : α,β-Unsaturated amides (e.g., prop-2-enamide derivatives) exhibit higher LogP values and reduced solubility but enhanced reactivity toward nucleophilic targets .

- Dual Functional Groups : Compounds like N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide show dual biological activities due to synergistic effects between acetamido and sulfonyl groups .

Table 3: Comparative Bioactivity of Selected Amides

| Compound Name | Anti-inflammatory | Analgesic | Cytotoxic | Target Specificity | Reference |

|---|---|---|---|---|---|

| This compound | Yes | Yes | No | COX-2, Moderate | |

| N-(4-Chlorophenyl)-3-methylbutanamide | No | No | Yes | DNA intercalation | |

| N-(4-Butylphenyl)-2-iodoacetamide | Yes | No | No | Non-specific | |

| (2E)-N-(sec-butyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide | Yes | Yes | Yes | Broad-spectrum |

Key Observations :

- Dual Activity : The target compound’s 2,4-dimethoxyphenyl and methylbutanamide groups enable dual anti-inflammatory and analgesic effects, likely through COX-2 inhibition, whereas simpler analogs (e.g., iodoacetamide derivatives) lack this versatility .

- Cytotoxicity Trade-offs : Unsaturated amides (e.g., prop-2-enamide) often exhibit broader bioactivity but higher cytotoxicity, limiting therapeutic windows .

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-methylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a butanamide backbone with a 2,4-dimethoxyphenyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 225.27 g/mol

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Mechanism : The compound may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Case Study : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound compared to controls.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies.

- Findings : Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Data Table :

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 35 | 30 |

| 50 | 55 | 50 |

| 100 | 70 | 65 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented.

- Pathogens Tested : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Results : It exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

- Key Modifications : Variations in the methoxy groups or alterations in the butanamide chain can significantly affect potency and selectivity towards specific biological targets.

- Research Findings : Compounds with increased hydrophobicity showed enhanced binding affinity to target enzymes involved in inflammation and oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.